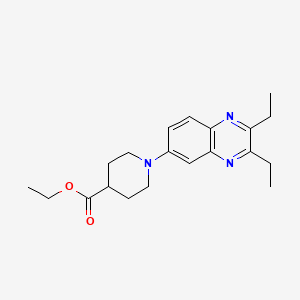

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

Vue d'ensemble

Description

The compound "Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate" is a derivative of quinoxaline, which is a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. Quinoxaline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

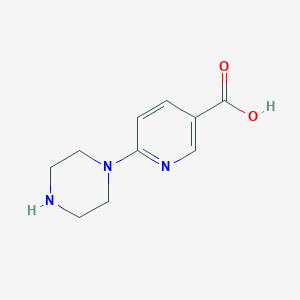

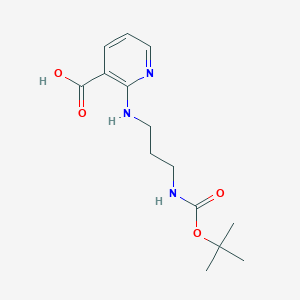

The synthesis of quinoxaline derivatives often involves multi-step reactions starting from substituted nitroanilines or anilines. For instance, the synthesis of 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described as a five or six-step process starting from various substituted nitroanilines . Similarly, the synthesis of ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives is also reported, although the specific steps are not detailed in the abstract . These synthetic routes are crucial for producing compounds with potential pharmacological properties.

Molecular Structure Analysis

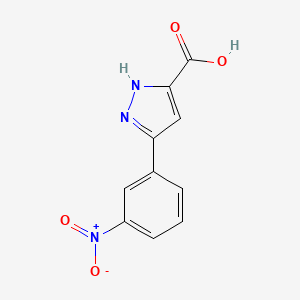

The molecular structure of quinoxaline derivatives can be complex, with various substituents influencing their biological activity. For example, the crystal structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate reveals a six-membered ring adopting a boat conformation with C=C double bonds . The molecular structure is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including cyclization, ethylation, and hydrolysis, to yield the final compounds with desired properties. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves cyclization and ethylation steps followed by hydrolysis . Additionally, thermal decarbonylation of certain precursors can lead to compounds like ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the presence of substituents such as alkylamino groups can enhance the efflux pump inhibitory (EPI) activity of these compounds . The antibacterial activity of these derivatives is also significant, with some compounds showing superior activity compared to unfluorinated compounds and even some fluorinated analogs . The crystallographic analysis provides insights into the density and conformation of these molecules, which are important for their physical properties .

Applications De Recherche Scientifique

Synthesis and Molecular Structure

- Synthesis and Molecular Structure Analysis: Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate and its derivatives have been synthesized and analyzed for their molecular structures. For instance, thermal decarbonylation of a related compound led to the synthesis of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, whose structure was confirmed by X-ray diffraction analysis (Aliev et al., 2001).

Anticancer and Antimicrobial Potential

Anticancer Agents Synthesis

Compounds bearing a structural resemblance to Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate have been synthesized and evaluated as potential anticancer agents. For example, a sequence of syntheses involving piperidine-4-carboxylic acid ethyl ester led to the creation of compounds exhibiting strong anticancer properties, suggesting the potential of related structures in cancer treatment (Rehman et al., 2018).

Antimicrobial Activity Study

Novel compounds structurally analogous to Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate have been synthesized and assessed for their antimicrobial activities. Certain synthesized derivatives exhibited high activity against specific bacteria, showcasing the potential of such structures in developing antimicrobial agents (Nandeshwarappa et al., 2020).

Chemical Reactions and Molecular Interactions

Phosphine-Catalyzed Annulation

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate-related compounds have been involved in phosphine-catalyzed annulation reactions, resulting in the formation of highly functionalized tetrahydropyridines. These reactions demonstrate the compound's utility in complex chemical syntheses (Zhu et al., 2003).

Corrosion Inhibition Efficiency

Derivatives of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate have been studied for their corrosion inhibition efficiency on metals like copper. Quantum chemical calculations provided insights into the relationship between molecular structures and inhibition efficiency, indicating its utility in corrosion protection (Zarrouk et al., 2014).

Material Science and Engineering

- Synthesis of 1,4-Dihydropyridines: Compounds related to Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate have been synthesized for applications in material science. For instance, the one-pot synthesis of 1,4-dihydropyridines and their characterization through X-ray crystallography provided insights into weak interactions in molecular structures (Shashi et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURZCLGBTSTISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201184188 | |

| Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

CAS RN |

439095-56-4 | |

| Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201184188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)